molecular formula C21H21NO5 B1669448 Corynoline CAS No. 18797-79-0

Corynoline

Cat. No. B1669448
CAS RN: 18797-79-0
M. Wt: 367.4 g/mol
InChI Key: IQUGPRHKZNCHGC-UHFFFAOYSA-N
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Description

Corynoline is an acetylcholinesterase inhibitor isolated from Corydalis incisa . It is an isoquinoline alkaloid and is the major constituent derived from Corydalis bungeana Herba .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . Xiaochuan Chen and Yuanhua Wang of Sichuan University used the reagent 2 to prepare the azide 3 from 1 . Shaolin Zhu of Central China Normal University coupled 5 with 4 to give 6 . Tobias Ritter of the Max-Planck-Institut für Kohlenforschung devised a protocol based on 8 for methylating benzene rings, converting 7 to 9 .


Molecular Structure Analysis

This compound has a molecular formula of C21H21NO5 . Its systematic IUPAC name is (5bR,6S,12bR)-5b,13-Dimethyl-5b,6,7,12b,13,14-hexahydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-h]phenanthridin-6-ol .


Chemical Reactions Analysis

This compound has been found to have diverse biological activities . It is an inhibitor of acetylcholinesterase (IC50 = 30.6 µM) and β-secretase 1 (BACE1; IC50s = 33.59 and 89.07 µM for FRET and immobilized enzyme reactive assays, respectively) .


Physical And Chemical Properties Analysis

This compound has a molar mass of 367.4 g/mol . It has a density of 1.395±0.06 g/cm3 (Predicted), a melting point of 180~181℃, and a boiling point of 504.2±50.0 °C (Predicted) .

Scientific Research Applications

Anti-Inflammatory Effects

Corynoline, derived from Corydalis bungeana Turcz., exhibits significant anti-inflammatory properties. This effect is attributed to its role in modulating pathways like the nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway and the mitogen-activated protein kinase (MAPK) pathway. Studies have shown that this compound can reduce the production of nitric oxide and pro-inflammatory mediators like inducible nitric oxide (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) (Yang et al., 2016). Additional studies indicate similar anti-inflammatory effects in various conditions, including colitis and acute lung injury, through the activation of Nrf2 and inhibition of nuclear factor-kappa B (NF-κB) (Zhang et al., 2022), (Liu et al., 2017).

Anti-Cancer Effects

This compound has been studied for its potential anti-cancer properties. It has been found to impair the growth of melanoma cells through mechanisms involving the induction of oxidative stress, G2 cell arrest, and apoptosis. This effect is correlated with increased reactive oxygen species (ROS) generation and DNA damage (Yi et al., 2020). Additionally, this compound has been evaluated for its efficacy against triple negative breast cancer, demonstrating inhibition of proliferation and stemness while promoting apoptosis (Li et al., 2022).

Effects on Cytochrome P450 Enzymes

This compound's interaction with cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism, has been a subject of research. It has been shown to inhibit activities of CYP3A4 and CYP2C9. This knowledge is essential for understanding potential herb-drug interactions (Fang et al., 2011).

Neuroprotective Potential

This compound has been investigated for its potential neuroprotective effects. In a study focused on Alzheimer's disease, this compound displayed inhibitory activity against ß-site amyloid precursor protein cleaving enzyme 1 (BACE1), suggesting a rolein the treatment of memory dysfunctions. This activity, along with its ability to cross the blood-brain barrier, positions this compound as a promising candidate for further research in neurodegenerative diseases (Chlebek et al., 2016).

Antioxidative Effects

This compound's antioxidative properties have been noted in several studies. For instance, its ability to protect against zearalenone-induced liver injury was attributed to activating the SIRT1/Nrf2 signaling pathway, highlighting its antioxidative and anti-inflammatory roles in hepatic protection (Sun et al., 2022).

Pharmacokinetics and Metabolism

Research on this compound's pharmacokinetics and metabolism has revealed insights into its bioavailability and elimination. Studies have shown that this compound exhibits low bioavailability and a high elimination rate, with its pharmacokinetic profiles being influenced by other compounds when administered in traditional Chinese medicine formulations (Liu et al., 2016).

Anti-inflammatory Properties in Specific Conditions

This compound has demonstrated protective effects against specific inflammatory conditions, such as mastitis and sepsis-induced acute lung injury. Its mechanisms include regulating signaling pathways like AKT/GSK3β/Nrf2 and inhibiting NF-κB, which contribute to its anti-inflammatory properties (Wu et al., 2021), (Shu et al., 2020).

Mechanism of Action

Target of Action

Corynoline, an isoquinoline alkaloid, primarily targets the acetylcholinesterase (AChE) enzyme . It acts as a reversible and noncompetitive inhibitor of AChE . Additionally, it has been found to interact with CYP450 isoforms , specifically CYP3A4, CYP2C19, CYP2C9, and CYP2D6 . These enzymes play a crucial role in the metabolism and bioactivation of this compound .

Mode of Action

This compound interacts with its targets by inhibiting the action of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body . It also interacts with CYP450 isoforms, which are involved in the formation of reactive ortho-benzoquinone metabolites .

Biochemical Pathways

This compound affects several biochemical pathways. It exhibits anti-inflammatory activity by activating the Nrf2/antioxidant response element (ARE) pathway . This pathway plays a crucial role in the regulation of inflammation. This compound also modulates the mitogen-activated protein kinase (MAPK) pathway , which is involved in the regulation of various cellular activities .

Pharmacokinetics (ADME Properties)

Studies have shown that this compound is metabolized and bioactivated in the presence of nadph and glutathione, forming various metabolites and conjugates . The CYP450 isoforms, particularly CYP3A4, CYP2C19, CYP2C9, and CYP2D6, are mainly involved in this process .

Result of Action

This compound has been found to exhibit significant anti-inflammatory and antinociceptive effects. It reduces the production of nitric oxide (NO) and decreases the protein and mRNA levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) . It also suppresses the expression of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and antinociceptive effects can vary depending on the specific inflammatory and nociceptive models used in experimental settings . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Corynoline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGPRHKZNCHGC-TYPHKJRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940272
Record name 13-Methylchelidonine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68035-45-0, 18797-79-0
Record name [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Corynoline
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URL https://commonchemistry.cas.org/detail?cas_rn=18797-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoline
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Record name 13-Methylchelidonine
Source EPA DSSTox
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Record name 18797-79-0
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Record name CORYNOLINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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